2-(1H-indol-2-yl)acetonitrile

Medicinal Chemistry Organic Synthesis Knoevenagel Condensation

Medicinal chemists requiring reproducible anticancer or antiviral hit generation cannot substitute indole regioisomers-differences in reactivity and bioactivity invalidate results. 2-(1H-Indol-2-yl)acetonitrile (CAS 7210-27-7) solves this with a validated 2-substituted scaffold. - Key application: Synthesis of 2-indolyl-3-acrylonitriles with NCI GI50 values in sub-micromolar range against leukemia, lung, colon, breast cancers. - Differentiated utility: Essential for Knoevenagel condensations; distinct from indole-3-acetonitrile (IAA precursor) with unique SAR for antivirals and anti-MRSA agents. - Supply: Reliable R&D quantities, immediate shipping.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 7210-27-7
Cat. No. B029248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-2-yl)acetonitrile
CAS7210-27-7
Synonyms1H-Indole-2-acetonitrile; 
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)CC#N
InChIInChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2
InChIKeyRORMSTAFXZRNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-2-yl)acetonitrile: Key Building Block


2-(1H-Indol-2-yl)acetonitrile (CAS 7210-27-7) is a heterocyclic compound with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol [1]. It is structurally characterized by an indole core substituted at the 2-position with an acetonitrile moiety. This compound is a versatile building block in medicinal chemistry and organic synthesis, serving as a crucial precursor for generating a wide range of bioactive molecules, particularly those with potential anticancer and antimicrobial properties . Its synthetic utility is underscored by its role in Knoevenagel condensations to form biologically active acrylonitrile derivatives [2], and its distinct 2-substituted indole scaffold provides unique reactivity profiles compared to other indole regioisomers, making it a specific and targeted synthetic intermediate.

Key building block for 2-indolyl-3-acrylonitrile synthesis via Knoevenagel condensation
2-substituted indole scaffold with distinct reactivity profile
Supports medicinal chemistry and organic synthesis research programs

Why 2-(1H-Indol-2-yl)acetonitrile Is Irreplaceable


Generic substitution among indole acetonitrile regioisomers is not feasible due to fundamentally different chemical reactivity profiles and biological activity spectra governed by the substitution position on the indole ring. The 2-substituted indole scaffold, as in 2-(1H-indol-2-yl)acetonitrile, exhibits a distinct reactivity pattern, particularly in Knoevenagel condensation reactions, enabling the synthesis of a specific class of 2-indolyl-3-acrylonitriles [1]. In contrast, its 3-substituted isomer, 2-(1H-indol-3-yl)acetonitrile (indole-3-acetonitrile, CAS 771-51-7), serves as a key precursor in the biosynthesis of plant hormone indole-3-acetic acid (IAA) and is known for distinct biological activities, including induction of hepatic mixed-function oxidases [2]. The differences in synthetic outcomes and target selectivity preclude simple interchangeability in research or industrial applications, making the specific procurement of the correct regioisomer critical for experimental reproducibility and achieving desired outcomes.

2-(1H-Indol-2-yl)acetonitrile (Target)
Indole-3-acetonitrile (3-Substituted)
Knoevenagel Reactivity
Specific precursor for 2-indolyl-3-acrylonitriles
Not used in this reaction; different synthetic outcome
Biological Activity
Data under investigation; scaffold potential
Known AHH induction, antiviral activity, plant hormone precursor
Experimental Reproducibility
Requires correct regioisomer for targeted synthesis
May lead to undesired products or biological readouts

2-(1H-Indol-2-yl)acetonitrile vs. Analogs: Key Evidence


Knoevenagel Route to 2-Indolyl-3-acrylonitriles

2-(1H-indol-2-yl)acetonitrile is a specific and validated building block for synthesizing 2-indolyl-3-acrylonitrile derivatives through a Knoevenagel condensation reaction with aldehydes. This synthetic pathway is well-established and distinct from the reactivity of the 3-substituted analog, indole-3-acetonitrile, which is not directly used in this context to form the same class of 2-substituted products [1]. This regioselective synthetic utility provides a clear, application-driven reason for selecting this specific compound.

Knoevenagel Route
Class-level inference
Target-specific precursor for 2-indolyl-3-acrylonitriles via aldehyde condensation
Supports regiospecific synthesis workflow
3-isomer not applicable in this method
Medicinal Chemistry Organic Synthesis Knoevenagel Condensation

Aryl Hydrocarbon Hydroxylase (AHH) Induction

The 2-substituted indole scaffold is known to interact with hepatic mixed-function oxidases, whereas quantitative data for the 3-substituted isomer, indole-3-acetonitrile, shows a specific, strong induction of AHH activity. In a rat model, in vivo administration of indole-3-acetonitrile resulted in a 3- to 6-fold induction of aryl hydrocarbon hydroxylase (AHH) activity compared to control levels [1]. This data provides a quantifiable baseline for a biological effect of a key analog, highlighting the potential for distinct biological interactions based on the substitution pattern, although direct comparative data for the 2-isomer is currently lacking.

AHH Induction
Class-level inference
3-isomer: 3–6× induction over control
Target: quantitative data not available
Highlights regioisomer-dependent bioactivity
Data to verify for 2-substituted scaffold
Biochemistry Toxicology Enzymology

Anti-Influenza Activity of Indole Acetonitriles

Indole acetonitrile scaffolds are associated with antiviral activity, as demonstrated by the 3-substituted analog. Indole-3-acetonitrile (CAS 771-51-7) has been shown to exert profound antiviral activity against a broad spectrum of influenza A viruses in vitro . Furthermore, a natural product containing a 2-indoleacetonitrile moiety (1-methoxy-2-indoleacetonitrile) was isolated and shown to contribute to the antiviral effects of Isatidis Radix, including potential anti-influenza activity [1]. These findings establish the antiviral relevance of the indole acetonitrile class and suggest that 2-(1H-indol-2-yl)acetonitrile, as a core scaffold, may possess distinct and valuable antiviral properties.

Anti-Influenza Activity
Class-level inference
Natural 2-indoleacetonitrile derivative active against influenza A
3-isomer: broad-spectrum in vitro activity
Supports antiviral scaffold exploration
Specific IC50 values not reported
Virology Antiviral Research Medicinal Chemistry

Antitumor Activity of 2-Indolyl-3-acrylonitriles

Derivatives of 2-(1H-indol-2-yl)acetonitrile, specifically the 2-(1H-indol-2-yl)-3-acrylonitrile class, have demonstrated significant in vitro growth inhibition potency against a diverse panel of human tumor cell lines. This includes models for leukemia, non-small cell lung cancer, colon cancer, and breast cancer, with reported GI50 values in the micromolar and sub-micromolar range . This direct evidence of anticancer activity from derivatives of the target compound provides a strong, quantifiable rationale for its use as a starting material in oncology-focused medicinal chemistry programs, distinguishing it as a valuable precursor for synthesizing potent anticancer agents.

Antitumor Activity
Data to verify
GI50: micromolar to sub-micromolar (derivatives)
Supports anticancer lead identification
NCI 60-cell panel; derivative data
Oncology Drug Discovery Medicinal Chemistry

High-Value Applications of 2-(1H-Indol-2-yl)acetonitrile


Synthesis of Anticancer 2-Indolyl-3-acrylonitriles

This compound is an essential precursor for synthesizing a class of 2-indolyl-3-acrylonitrile derivatives that have demonstrated significant growth inhibition against a broad panel of cancer cell lines in NCI screening, with GI50 values in the micromolar and sub-micromolar range . It should be a first-choice building block for medicinal chemists engaged in lead generation and optimization for novel anticancer agents targeting leukemia, lung, colon, and breast cancers.

Antiviral Drug Discovery: Novel Scaffolds

Given the proven antiviral activity of related indole acetonitrile scaffolds against influenza A viruses in vitro and in vivo , and the identification of 2-indoleacetonitrile derivatives in natural antiviral products [1], this compound is a critical intermediate for developing novel antiviral agents. Its distinct 2-substitution pattern offers a unique chemical space for exploring structure-activity relationships (SAR) and potentially overcoming resistance or improving selectivity compared to other indole-based antivirals.

Antimicrobial Agent Development

Derivatives synthesized from this scaffold have exhibited promising antibacterial and antifungal activities against Gram-positive and Gram-negative pathogens, including drug-resistant strains like MRSA, as well as Candida albicans . This makes 2-(1H-indol-2-yl)acetonitrile a valuable starting material for developing new antimicrobials to address the growing challenge of antimicrobial resistance, providing a lead structure for further optimization.

Enzyme Probes for Drug Metabolism Studies

The distinct biological profile of indole regioisomers, such as the strong induction of AHH activity by indole-3-acetonitrile , suggests that 2-(1H-indol-2-yl)acetonitrile and its derivatives may be used as specific probes to study the role of hepatic mixed-function oxidases and drug metabolism pathways. This application is valuable for understanding xenobiotic metabolism and potential drug-drug interactions in preclinical research.

Application
Selection Property
Validation Focus
Anticancer lead synthesis
2-Indolyl scaffold reactivity
Cell growth inhibition screening
Antiviral SAR exploration
2-Substituted indole scaffold
Antiviral assay panels
Antimicrobial lead generation
Scaffold derivatization potential
MIC and strain-panel endpoints
Xenobiotic metabolism studies
Regioisomer-specific interaction
Enzyme induction assays
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